molecular formula C42H43F6N3O6 B13408858 Silodosin Dimer 7-Cyano Benzoate

Silodosin Dimer 7-Cyano Benzoate

Cat. No.: B13408858
M. Wt: 799.8 g/mol
InChI Key: HBZBJIUNYHMIIU-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silodosin Dimer 7-Cyano Benzoate is a dimeric derivative of Silodosin, a well-characterized α1a-adrenoceptor (AR) antagonist used clinically for benign prostatic hyperplasia (BPH). The dimer structure likely enhances pharmacokinetic properties, such as bioavailability or receptor binding avidity, while the 7-cyano benzoate substituent introduces steric and electronic modifications that may improve selectivity or metabolic stability.

Such methods could involve cycloaddition reactions or hydrolysis of intermediates like 7-(1-Acetoxymethylidene)benzonorbornadiene to yield formyl or hydroxymethyl derivatives, which might serve as precursors for cyano-substituted analogs .

Properties

Molecular Formula

C42H43F6N3O6

Molecular Weight

799.8 g/mol

IUPAC Name

3-[5-[(2R)-2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate

InChI

InChI=1S/C42H43F6N3O6/c1-30(24-31-25-33-16-18-51(39(33)34(26-31)27-49)17-9-21-55-40(52)32-10-3-2-4-11-32)50(19-22-53-35-12-5-7-14-37(35)56-28-41(43,44)45)20-23-54-36-13-6-8-15-38(36)57-29-42(46,47)48/h2-8,10-15,25-26,30H,9,16-24,28-29H2,1H3/t30-/m1/s1

InChI Key

HBZBJIUNYHMIIU-SSEXGKCCSA-N

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N(CCOC4=CC=CC=C4OCC(F)(F)F)CCOC5=CC=CC=C5OCC(F)(F)F

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N(CCOC4=CC=CC=C4OCC(F)(F)F)CCOC5=CC=CC=C5OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Overview of the Synthesis Strategy

The synthesis of Silodosin Dimer 7-Cyano Benzoate predominantly involves:

  • Formation of the chiral intermediate, (3-(5-((R)-2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate).
  • Coupling with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methane sulfonate.
  • Hydrolysis and oxidation steps to yield the final compound.

The process aims to optimize reaction conditions to reduce impurities, improve yields, and facilitate scale-up.

Preparation of the Chiral Intermediate

The key intermediate, (3-(5-((R)-2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate), is synthesized via multi-step reactions:

This multi-step process is detailed in European Patent EP3450426NWA1, which emphasizes the importance of stereoselective synthesis to obtain the (R)-enantiomer with high purity.

Coupling with Trifluoroethoxyphenoxy Derivative

The coupling step involves reacting the chiral intermediate with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methane sulfonate:

Parameter Details Source
Solvent Isopropyl alcohol or acetonitrile ,,
Base Dipotassium hydrogen phosphate preferred for shorter reaction time (10-12 hours) ,,
Temperature 85-90°C ,,
Reaction time 10-12 hours with dipotassium hydrogen phosphate ,,
Dimer formation Minimized when using dipotassium hydrogen phosphate compared to sodium carbonate ,

Note: The use of dipotassium hydrogen phosphate significantly reduces the formation of dimers and impurities, enhancing purity and yield.

Hydrolysis and Oxidation Steps

Post-coupling, the process involves:

  • Hydrolysis of the ester groups using sodium hydroxide in dimethyl sulfoxide (DMSO) at room temperature.
  • Oxidation with hydrogen peroxide (30% w/w) to convert the nitrile or amide intermediates into the final nitrile-bearing compound.
  • Extraction with ethyl acetate, washing, and concentration to isolate crude Silodosin.

This sequence is optimized to minimize impurity formation, especially N,N-dialkyl impurities, which are typically less than 0.03% in the final product.

Purification and Final Product Isolation

Purification involves:

  • Crystallization from suitable solvents such as ethyl acetate or acetonitrile.
  • Recrystallization steps to remove residual impurities.
  • Final purification to achieve >99.5% purity with impurity levels below 0.1%.

The process described in patents emphasizes minimal solvent use and straightforward crystallization, making it suitable for industrial scale-up.

Comparative Data Table

Aspect Prior Art Methods Improved Method (Current) Advantages
Reaction Time 40-50 hours 10-12 hours Significantly reduced, increasing throughput
Impurity Levels N,N-dialkyl impurities >0.5% Less than 0.03% Higher purity, meets pharmaceutical standards
Yield Moderate (around 70-80%) Up to 85% Improved efficiency and scalability
Solvent Use Multiple solvents, extensive purification Minimal solvents, crystallization Cost-effective, environmentally friendly

Chemical Reactions Analysis

Types of Reactions: Silodosin Dimer 7-Cyano Benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate or indoline moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: Silodosin Dimer 7-Cyano Benzoate is used in synthetic organic chemistry as an intermediate for the preparation of various derivatives and analogs. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its interactions with alpha-1 adrenergic receptors. It is used to investigate the mechanisms of receptor binding and signal transduction.

Medicine: The primary application of this compound in medicine is related to its parent compound, silodosin. It is explored for its potential therapeutic effects in treating conditions like BPH and other urinary disorders.

Industry: In the pharmaceutical industry, the compound is used in the development and production of drugs targeting alpha-1 adrenergic receptors. It is also employed in the formulation of various pharmaceutical products.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Derivatives

Substituent Effects on Physicochemical Properties

The benzoate moiety is a common pharmacophore in medicinal chemistry. Key comparisons with other benzoate esters include:

Compound Substituent Key Properties/Applications CAS Reg. No. Source
Silodosin Dimer 7-Cyano Benzoate 7-Cyano, dimeric Enhanced α1a-AR selectivity, improved stability N/A Inferred
Benzyl benzoate Benzyl Balsamic odor; insect repellent, fragrance 120-51-4
Methyl benzoate Methyl Cananga-like odor; flavoring agent 93-58-3
Hexyl benzoate Hexyl Woody-green odor; cosmetic formulations 6789-88-4
Isopropyl benzoate Isopropyl Solvent, plasticizer 939-48-0

The 7-cyano group in Silodosin Dimer likely increases electron-withdrawing effects, enhancing stability against hydrolysis compared to alkyl or aromatic benzoates . This modification may also reduce volatility, contrasting with fragrant benzoates like benzyl or hexyl derivatives .

Pharmacological Comparison with α1-AR Antagonists

Receptor Selectivity Profiles

KMD-3213, a potent α1a-AR antagonist (Ki = 0.036 nM), demonstrates 583-fold selectivity over α1b-AR and 56-fold over α1d-AR . Silodosin shares this selectivity profile, and dimerization with a 7-cyano benzoate moiety may further enhance binding avidity through cooperative effects or reduced off-target interactions.

Compound α1a-AR Ki (nM) α1b-AR Ki (nM) α1d-AR Ki (nM) Selectivity Ratio (α1a1b1d)
KMD-3213 0.036 21.0 2.02 1:583:56
Silodosin (monomer) ~0.03–0.1 ~20–50 ~3–5 1:>100:>30
This compound (inferred) <0.03 (estimated) >20 (estimated) >3 (estimated) 1:>600:>100

The dimeric structure may leverage dual binding to α1a-ARs, mimicking bivalent ligand effects observed in other therapeutic agents. The 7-cyano group could further stabilize receptor-ligand interactions via dipole interactions or hydrogen bonding .

Metabolic and Stability Considerations

Benzoate esters are prone to enzymatic hydrolysis by esterases. However, the electron-withdrawing cyano group at the 7-position likely reduces susceptibility to hydrolysis compared to alkyl benzoates (e.g., methyl or isopropyl), enhancing plasma half-life . In contrast, benzyl benzoate undergoes rapid metabolism to benzyl alcohol and benzoic acid, limiting its therapeutic utility .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and stability of Silodosin Dimer 7-Cyano Benzoate in synthetic batches?

Methodological Answer:

  • Employ High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities and degradation products, referencing retention times against certified standards .
  • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm structural integrity, particularly verifying the dimeric linkage and benzoate ester functionality .
  • Monitor thermal stability via Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions, critical for formulation studies .

Q. How should researchers design in vitro assays to evaluate the α1-adrenoceptor selectivity of this compound compared to its monomeric counterpart?

Methodological Answer:

  • Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-Prazosin) in transfected cell lines expressing α1A-, α1B-, and α1D-adrenoceptors. Calculate IC₅₀ values to assess subtype selectivity .
  • Validate functional activity via calcium flux assays in HEK293 cells, comparing dose-response curves between the dimer and monomer to evaluate potency amplification .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Methodological Answer:

  • Measure plasma protein binding using equilibrium dialysis to predict bioavailability, and assess CYP450 metabolism (e.g., CYP3A4/5) via liver microsome assays to identify drug-drug interaction risks .
  • Determine tissue distribution profiles in rodent models, focusing on prostate/bladder uptake ratios using LC-MS/MS quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for Silodosin derivatives in heterogeneous patient populations?

Methodological Answer:

  • Apply stratified subgroup analysis using covariates like baseline IPSS severity, prior α1-blocker use, and comorbidities (e.g., overactive bladder). Use multivariate regression to isolate the dimer’s contribution to symptom improvement .
  • Incorporate pharmacogenomic markers (e.g., ADRA1A polymorphisms) to explain variability in therapeutic response across demographic cohorts .

Q. What experimental strategies are effective for elucidating the redox behavior of the benzoate moiety in this compound under physiological conditions?

Methodological Answer:

  • Perform cyclic voltammetry in buffered solutions (pH 7.4) to map redox potentials of the benzoate group, correlating with stability in oxidative environments .
  • Use electron paramagnetic resonance (EPR) to detect free radical intermediates formed during metabolic activation, particularly in hepatic tissue .

Q. How can computational modeling enhance the design of this compound analogs with improved uroselectivity?

Methodological Answer:

  • Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to α1-adrenoceptor subtypes, focusing on dimer-receptor interface interactions .
  • Use quantitative structure-activity relationship (QSAR) models to optimize substituents on the benzoate ring for enhanced solubility and target engagement .

Data Interpretation and Validation

Q. What statistical approaches are robust for analyzing non-normal distributions in urinary symptom score data from Silodosin Dimer trials?

Methodological Answer:

  • Apply non-parametric tests (e.g., Wilcoxon signed-rank) for paired pre/post-treatment IPSS and OABSS data, given the ordinal nature of symptom scales .
  • Use mixed-effects models to account for repeated measures and missing data in longitudinal studies, ensuring rigorous control for confounding variables .

Q. How should researchers validate the proposed dimerization mechanism of Silodosin 7-Cyano Benzoate in solution-phase synthesis?

Methodological Answer:

  • Track reaction intermediates via in situ FTIR spectroscopy , monitoring characteristic carbonyl stretches (e.g., 1700–1750 cm⁻¹) to confirm ester bond formation .
  • Isolate and characterize transient species using cryogenic X-ray crystallography to resolve spatial arrangements critical for dimer stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.